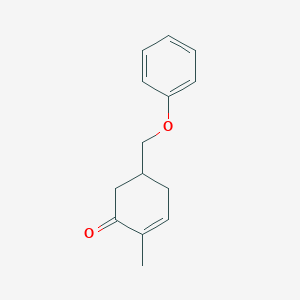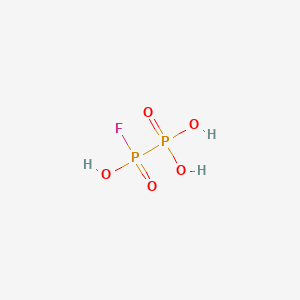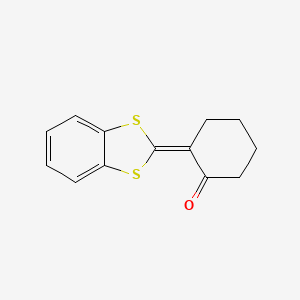![molecular formula C10H15NO5Si B14416643 Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate CAS No. 86208-63-1](/img/structure/B14416643.png)
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate is an organic compound characterized by the presence of a cyano group, a trimethylsilyl group, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate can be synthesized through a crossed Claisen condensation reaction. This involves the reaction of diethyl oxalate with methyl cyanoacetate in the presence of magnesium methoxide . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in further condensation reactions to form more complex molecules.
Common Reagents and Conditions
Magnesium Methoxide: Used in the initial synthesis of the compound.
Sodium Methoxide: Can be used to replace magnesium methoxide in some reactions, leading to different products.
Major Products Formed
Dimethyl 3-amino-2-cyanopent-2-enedioate: Formed when sodium methoxide is used instead of magnesium methoxide.
Methyl 3-amino-2-cyano-4-phenylsulfinylbut-2-enoate: Formed in reactions involving phenyl cyanomethyl sulfoxide.
Aplicaciones Científicas De Investigación
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The cyano group and ester functionalities make it a versatile intermediate in organic synthesis. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-cyano-3-hydroxybut-2-enedioate: Similar structure but lacks the trimethylsilyl group.
Methyl 3-amino-2-cyano-4-phenylsulfinylbut-2-enoate: Contains a phenylsulfinyl group instead of the trimethylsilyl group.
Uniqueness
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the molecule. This makes it a valuable intermediate in organic synthesis and other applications.
Propiedades
Número CAS |
86208-63-1 |
|---|---|
Fórmula molecular |
C10H15NO5Si |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
dimethyl 2-cyano-3-trimethylsilyloxybut-2-enedioate |
InChI |
InChI=1S/C10H15NO5Si/c1-14-9(12)7(6-11)8(10(13)15-2)16-17(3,4)5/h1-5H3 |
Clave InChI |
MDNXSRJRENQTML-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C(C(=O)OC)O[Si](C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
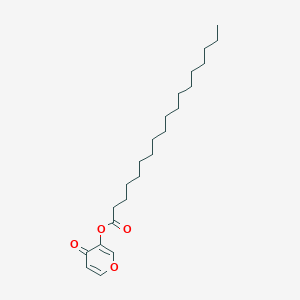
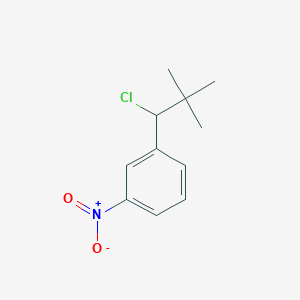
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
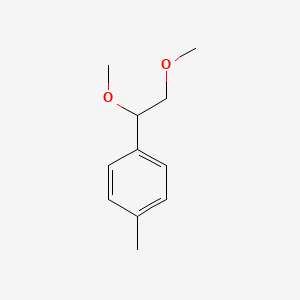
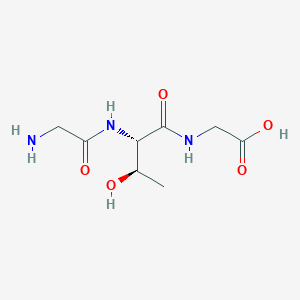
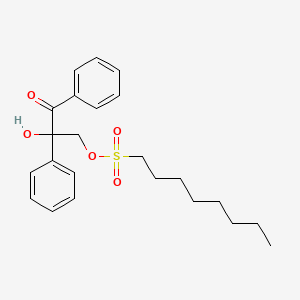
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)


